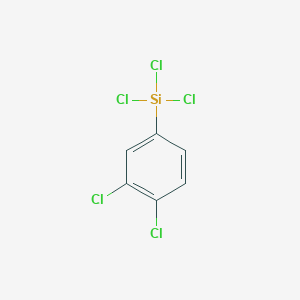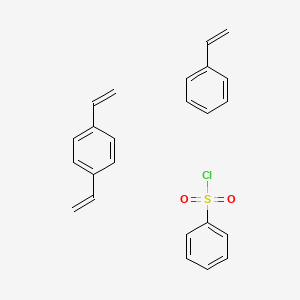
(Dichlorophenyl)trichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichlorophenyl)trichlorosilane is a chemical compound with the molecular formula C6H3Cl5Si. It is a straw-colored liquid with a pungent odor and is known for its reactivity, especially with moisture, which leads to the release of hydrochloric acid . This compound is primarily used as an intermediate in the production of silicones and other silicon-containing compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Dichlorophenyl)trichlorosilane can be synthesized through various methods. One common method involves the direct chlorination of phenyltrichlorosilane. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
In industrial settings, this compound is produced by exposing technical grade silicon to hydrogen chloride at elevated temperatures. The process is continuously improved to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(Dichlorophenyl)trichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrochloric acid and siloxane polymers.
Substitution: Can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Water: Hydrolysis occurs rapidly in the presence of moisture.
Organic and Inorganic Acids: Reacts vigorously with acids to generate toxic or flammable gases.
Major Products Formed
Hydrochloric Acid: Formed during hydrolysis.
Siloxane Polymers: Produced as a result of hydrolysis.
Applications De Recherche Scientifique
(Dichlorophenyl)trichlorosilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various silicon-containing compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicones and other materials.
Mécanisme D'action
The mechanism of action of (Dichlorophenyl)trichlorosilane involves its reactivity with moisture and other reagents. Upon contact with water, it decomposes to release hydrochloric acid and form siloxane polymers . This reactivity is harnessed in various industrial and research applications to modify surfaces and synthesize new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: Similar in structure but lacks the dichlorophenyl group.
Dichlorosilane: Contains fewer chlorine atoms and is less reactive.
Silicon Tetrachloride: Used in similar applications but has different reactivity and properties.
Uniqueness
(Dichlorophenyl)trichlorosilane is unique due to its dichlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This makes it particularly useful in specific applications where selective reactivity is required .
Propriétés
IUPAC Name |
trichloro-(3,4-dichlorophenyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl5Si/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOPANHTSHMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[Si](Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[e]pyrene](/img/structure/B7798830.png)





